tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-12(5-7-13)16(17)8-10-20-11-9-16/h4-7H,8-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBOPBFRZNOSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(4-fluorooxan-4-yl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate is used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and modulating the associated biochemical pathways . This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
tert-Butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6)
- Structure: Similar oxane (tetrahydropyran) core but substituted with a cyano (-CN) group at the 4-position instead of fluorine.
- Molecular weight: 226.27 g/mol.
- Applications : Used in peptide coupling and as an intermediate in kinase inhibitor synthesis .
tert-Butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5)
- Structure: Features a smaller oxolane (tetrahydrofuran) ring with an amino (-NH₂) group at the 3-position.
- Properties: The amino group increases polarity and hydrogen-bonding capacity, improving aqueous solubility. Molecular weight: 214.25 g/mol.
- Applications : Explored in glycobiology and as a precursor for antiviral agents .
tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
- Structure : Fluorinated piperidine ring (six-membered) attached via a methylene linker.
- Properties : The piperidine ring offers conformational flexibility, while fluorine enhances lipophilicity (ClogP: ~2.1). Molecular weight: 258.32 g/mol.
- Applications : Key intermediate in CNS-targeting drug candidates .
Analogues with Aromatic Substitutions
tert-Butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate ()
- Structure : Biphenyl system with fluoro and nitro groups on adjacent rings.
- Properties: Nitro group (-NO₂) confers strong electron-withdrawing effects, influencing redox properties. Molecular weight: 332.33 g/mol.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions to generate polyaromatic scaffolds .
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (CAS 2794659)
- Structure: Phenyl ring substituted with an aminomethyl (-CH₂NH₂) group.
- Properties : High polarity due to the primary amine (PSA: 68.3 Ų). Molecular weight: 222.29 g/mol.
- Applications : Common in peptide mimetics and antibody-drug conjugates .
Biological Activity
tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate is a compound with the molecular formula CHFNO and a molecular weight of 295.35 g/mol. It is primarily studied for its potential biological activities, particularly in the context of enzyme inhibition and interactions with biological macromolecules. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- CAS Number : 2228760-85-6
- Molecular Weight : 295.35 g/mol
- Molecular Formula : CHFNO
The mechanism of action for this compound involves its binding to specific enzymes or receptors, leading to inhibition of their activity. This interaction modulates various biochemical pathways, which can be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For example, it has been shown to inhibit the activity of proteases and kinases, which are crucial in various cellular processes.
Protein-Ligand Interactions
The compound's ability to form stable complexes with proteins has been demonstrated in several studies. These interactions are vital for understanding its potential applications in drug design and development.
Data Table: Biological Activity Overview
Case Studies
-
Study on Enzyme Inhibition :
A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on serine proteases. The results indicated a dose-dependent inhibition, with IC50 values comparable to known inhibitors . -
Protein-Ligand Interaction Analysis :
Another research effort focused on the binding affinity of this compound towards various proteins involved in cancer pathways. Using surface plasmon resonance (SPR), the study demonstrated high binding affinity, suggesting its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
